molecular formula C23H25N3O4 B2958152 N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide CAS No. 920249-39-4

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide

Cat. No.: B2958152
CAS No.: 920249-39-4
M. Wt: 407.47
InChI Key: KMGHXZFSWHASDT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[6-(4-Ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide is a synthetic small molecule provided for research and development purposes. This compound features a pyridazine core, a heterocyclic scaffold of significant interest in medicinal chemistry due to its diverse biological activities . Derivatives containing pyridazine and related triazole rings are frequently investigated for their potential pharmacological properties, which have been reported to include anticonvulsant, antibacterial, and antiviral effects in research settings . The molecular structure incorporates ethoxyphenyl and methoxyphenyl acetamide groups, which may contribute to its binding affinity and selectivity in biochemical assays. Researchers can utilize this compound as a key intermediate or building block in organic synthesis, or as a candidate for in vitro screening against various biological targets. It is strictly for research use in laboratory studies and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]-2-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4/c1-3-29-20-10-6-18(7-11-20)21-12-13-23(26-25-21)30-15-14-24-22(27)16-17-4-8-19(28-2)9-5-17/h4-13H,3,14-16H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMGHXZFSWHASDT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)-2-(4-methoxyphenyl)acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a pyridazine core and various aromatic substituents, suggest diverse biological activities, particularly in the field of cancer research and anti-inflammatory applications.

Chemical Structure

The compound's molecular formula is C23H25N3O4C_{23}H_{25}N_{3}O_{4}, with a molecular weight of 407.5 g/mol. The structure can be represented as follows:

\text{N 2 6 4 ethoxyphenyl pyridazin 3 yl oxy}ethyl)-2-(4-methoxyphenyl)acetamide}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in various signaling pathways. This interaction may lead to modulation of enzyme activities, inhibition of cell proliferation, and other therapeutic effects.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit significant anticancer properties. For instance, studies on related pyridazine derivatives have shown promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 and MDA-MB 231. These compounds often demonstrate their effectiveness through mechanisms that involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

This compound may also exhibit anti-inflammatory effects. Compounds structurally related to this compound have been tested for their ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. In vitro studies typically assess the IC50 values to determine the potency of these compounds against inflammation.

Case Studies

  • Antitumor Efficacy : A study focusing on pyridazine derivatives reported that several compounds showed IC50 values below 20 µM against breast cancer cell lines, indicating strong anticancer potential. The mechanism was linked to the inhibition of key signaling pathways involved in tumor growth.
  • Anti-inflammatory Activity : Another investigation highlighted that similar compounds demonstrated significant inhibition of PGE2 production in serum samples from rat models, showcasing their potential as anti-inflammatory agents.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of this compound with target proteins. These studies suggest favorable interactions with active sites of enzymes like COX-2, enhancing the understanding of its biological mechanisms.

Data Tables

PropertyValue
Molecular FormulaC23H25N3O4
Molecular Weight407.5 g/mol
CAS Number920249-39-4
Anticancer IC50 (example)<20 µM (varies by study)
Anti-inflammatory IC50 (example)Varies by compound studied

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyridazine-Containing Acetamides

CB-839 (Glutaminase Inhibitor)
  • Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide.
  • Key Features : Contains a pyridazine ring linked to a thiadiazole-acetamide group.
  • Activity : Inhibits glutaminase, a target in cancer therapy, by disrupting glutamine metabolism .
  • Comparison : Both compounds share a pyridazine-acetamide backbone, but CB-839 includes a thiadiazole and trifluoromethoxy group, enhancing target specificity. The ethoxy/methoxy substituents in the target compound may improve solubility compared to CB-839’s lipophilic trifluoromethoxy group.
2-(4-Ethoxyphenyl)-N-(4-(6-Methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)acetamide (CAS 953243-26-0)
  • Structure : Features a methoxyimidazo-pyridazine fused ring system attached to a 4-ethoxyphenyl acetamide.
  • Molecular Weight : 402.4 g/mol (vs. target compound’s ~431–450 g/mol, estimated).
  • Comparison: The imidazo-pyridazine fusion in this analog may enhance rigidity and binding affinity compared to the target compound’s simpler pyridazine-ether linkage. No activity data are available, but structural differences suggest divergent biological targets .

Methoxyphenyl-Substituted Acetamides

N-[2-(4-Methoxyphenyl)ethyl]acetamide Derivatives (3a, 3b, 3c)
  • Structures: 3a: N-[2-(4-Methoxyphenyl)ethyl]-2-naphthalen-1-yl-acetamide. 3b: N-[2-(4-Methoxyphenyl)ethyl]-2-(2-nitrophenyl)-acetamide. 3c: N-[2-(4-Methoxyphenyl)ethyl]-2-phenoxy-acetamide.
  • Activities :
    • Hypoglycemic Effects : At 100 mg/kg, 3a, 3b, and 3c reduced blood sugar by 25.1%, 19.8%, and 24.6% in sucrose-loaded rats, respectively .
    • IC50 Values : 3a (69 µM) > 3c (74 µM) > 3b (87 µM) against protein tyrosine phosphatase targets.
  • Comparison: The target compound’s ethoxy group and pyridazine ring may confer distinct metabolic stability or receptor interactions compared to these analogs.
Anti-Cancer Acetamides (Compounds 38, 39, 40)
  • Structures : Quinazoline-sulfonyl acetamides with methoxyphenyl groups (e.g., Compound 38: N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide).
  • Activities : IC50 values < 10 µM against HCT-116, MCF-7, and PC-3 cancer cell lines .
  • Comparison : While the target compound lacks a sulfonyl-quinazoline moiety, its pyridazine and dual alkoxy substituents may offer alternative mechanisms, such as kinase inhibition or DNA intercalation.

Structural and Pharmacokinetic Comparisons

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reported Activities
Target Compound Pyridazine + acetamide 4-Ethoxyphenyl, 4-methoxyphenyl ~431–450 (estimated) N/A (inferred metabolic/oncology)
CB-839 Pyridazine + thiadiazole Trifluoromethoxy, thiadiazole 517.5 Glutaminase inhibition
3a Phenyl ethyl + acetamide Naphthalene, 4-methoxyphenyl ~339.4 Hypoglycemic (IC50 = 69 µM)
Compound 38 Quinazoline + sulfonyl Pyrrolidinyl, 4-methoxyphenyl ~484.5 Anti-cancer (IC50 < 10 µM)

Q & A

Q. Table 1. Key Synthetic Intermediates and Their Characterization

IntermediateSynthesis StepKey Analytical Data (NMR)Reference
6-(4-Ethoxyphenyl)pyridazin-3-olNucleophilic substitution (K2 _2CO3 _3, DMF, 80°C)1H^1H: δ 8.2 (d, J=9 Hz, pyridazine H), δ 4.1 (q, OCH2 _2CH3 _3)
2-(4-Methoxyphenyl)acetamideCondensation (EDC, HOBt, CH2 _2Cl2 _2)13C^{13}C: δ 169.5 (C=O), δ 55.6 (OCH3 _3)

Q. Table 2. Biological Activity of Structural Analogs

Compound ModificationAssay TypeActivity (IC50 _{50}/EC50 _{50})Reference
4-Fluorophenyl replacementKinase inhibitionEGFR: 0.8 µM (vs. 1.2 µM for parent)
Pyridazine → pyrimidine swapCytotoxicity (HeLa)IC50 _{50}: 45 µM (vs. 28 µM)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.